
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl and a 2-methoxyethyl group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine and 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new compounds.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide involves the formation of covalent bonds with biological molecules, particularly proteins and DNA. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes.
The molecular targets and pathways involved in its mechanism of action include DNA alkylation, protein modification, and enzyme inhibition. These interactions can lead to cell death, making it a potential anticancer agent.
Comparación Con Compuestos Similares
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonamide can be compared with other similar compounds such as:
4-(2-Chloroethyl)-N-(2-hydroxyethyl)-benzenesulfonamide: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its reactivity and biological activity.
4-(2-Bromoethyl)-N-(2-methoxyethyl)-benzenesulfonamide: This compound has a bromoethyl group instead of a chloroethyl group, which can influence its chemical properties and reactivity.
4-(2-Chloroethyl)-N-(2-methoxyethyl)-benzenesulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonamide group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and biological activity.
Propiedades
Número CAS |
1018334-05-8 |
|---|---|
Fórmula molecular |
C11H16ClNO3S |
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
4-(2-chloroethyl)-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-16-9-8-13-17(14,15)11-4-2-10(3-5-11)6-7-12/h2-5,13H,6-9H2,1H3 |
Clave InChI |
IAWXZHUMLOYWFG-UHFFFAOYSA-N |
SMILES canónico |
COCCNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


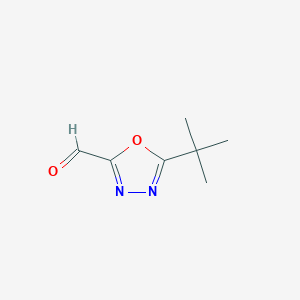
![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)
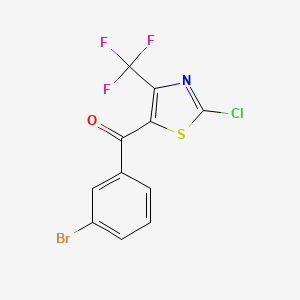
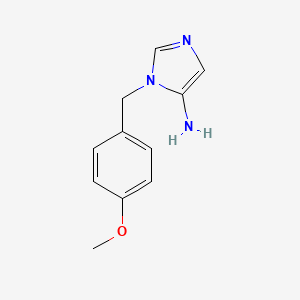
![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
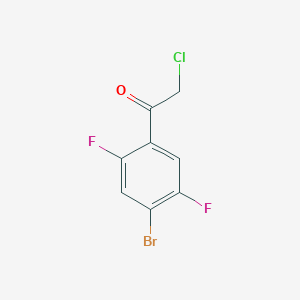
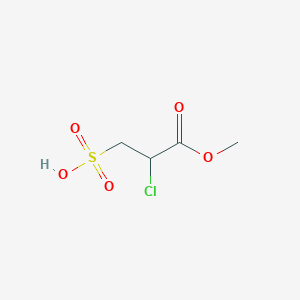
![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)
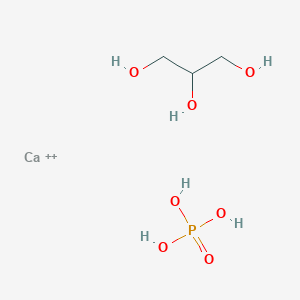
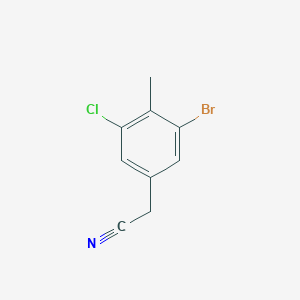
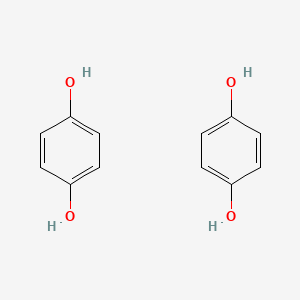
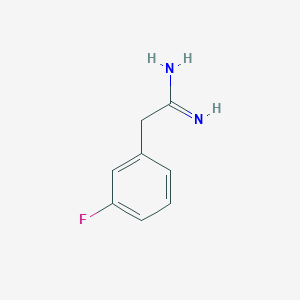
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
